molecular formula C14H16N2O3S2 B5594450 4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide

Cat. No.: B5594450
M. Wt: 324.4 g/mol
InChI Key: FRZXLBVUKFDHMQ-UHFFFAOYSA-N
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Description

4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.06023472 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis and evaluation of a series of compounds derived from the starting material similar to 4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide, which demonstrated significant antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing potent activity with minimum inhibitory concentration (MIC) values rivaling reference drugs (Ghorab et al., 2017).

Fluorescent Molecular Probes

Another application is in the development of fluorescent solvatochromic dyes. Compounds containing similar structural motifs to this compound show strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Tautomeric Behavior Investigation

The tautomeric behavior of molecules closely related to this compound has been explored through spectroscopic methods. This research provides insight into the molecular conformation or tautomeric forms, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).

Synthesis of Polyamides

Research into the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties utilized a diamine bearing a structural resemblance to this compound. These polyamides demonstrated desirable properties such as solubility in organic solvents, thermal stability, and potential for use in advanced material applications (Liu et al., 2013).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, and investigating its biological activity .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-4-6-11(7-5-10)15-14(17)13-8-12(9-20-13)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZXLBVUKFDHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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